molecular formula C17H13ClO3 B017847 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid CAS No. 58211-82-8

2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

Cat. No.: B017847
CAS No.: 58211-82-8
M. Wt: 300.7 g/mol
InChI Key: HFQRIKISCRTEMT-UHFFFAOYSA-N
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Description

2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid is an organic compound with the molecular formula C17H13ClO3 It is characterized by the presence of a biphenyl group substituted with a chlorine atom and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid typically involves the following steps:

    Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a halogenated biphenyl with a boronic acid derivative.

    Introduction of the Acrylic Acid Moiety: The biphenyl intermediate is then reacted with an appropriate acrylic acid derivative under basic conditions to introduce the acrylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the compound, converting it to an alcohol.

    Substitution: The chlorine atom on the biphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives of the acrylic acid moiety.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 2-[2-(4’-Bromo-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
  • 2-[2-(4’-Methyl-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
  • 2-[2-(4’-Methoxy-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

Comparison:

  • Uniqueness: The presence of the chlorine atom in 2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
  • Reactivity: The chlorine substituent can participate in nucleophilic substitution reactions, providing a versatile handle for further functionalization.
  • Applications: While similar compounds may share some applications, the specific properties of the chlorine-substituted compound make it particularly useful in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)14-4-2-12(3-5-14)13-6-8-15(18)9-7-13/h2-9H,1,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRIKISCRTEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431666
Record name 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58211-82-8
Record name 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

212 g (1.59 mol) of anhydrous aluminum chloride are introduced into 1200 g of o-dichlorobenzene and brought to 45° C. with stirring. A solution of 78.5 g (0.7 mol) of itaconic anhydride and 132 g (0.7 mol) of 4-chlorobiphenyl in 600 g of o-dichlorobenzene at 45° C. is added dropwise in the course of one hour. The reaction mixture is stirred at 45° C. for one hour and then added to an ice-cold mixture of 1000 g of water and 142 g of hydrochloric acid (37%). The aqueous phase is separated off. The organic phase is washed three times with a mixture of 1000 g of water and 50 g of hydrochloric acid (37%) in each case. After washing three times, it is allowed to cool to approximately 20° C. and the colorless product is then filtered off with suction. This is then washed twice with 200 g of o-dichlorobenzene in each case. The product is dried at 40° C. and about 100 mbar until it is free of solvent and water. 150 g (0.50 mol) of 4-(4′-chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid (71%) are obtained as a colorless, finely crystalline powder. Further product can be obtained by working up the mother liquor. The dichlorobenzene phase is washed a number of times with 0.1% strength by weight aqueous EDTA solution. After distilling off the dichlorobenzene in vacuo, further product is obtained by cooling the residue to 0° C., filtering off the colorless precipitate with suction and recrystallizing the residue, and the yield is increased to >85%. (HPLC purity 99.3-99.6%).
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212 g
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1200 g
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78.5 g
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132 g
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600 g
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142 g
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1000 g
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Synthesis routes and methods III

Procedure details

21.2 g of anhydrous aluminum chloride are introduced into 50 g of p-chlorotoluene and the mixture is heated to 40° C. with stirring. A solid mixture of 8.3 g of itaconic anhydride and 13.2 g of 4-chlorobiphenyl is added in portions in the course of one hour. The reaction mixture is stirred at 40° C. for 30 minutes and then added to 100 g of ice water. The solid reaction product is filtered off and washed twice with water (50 ml). The product is dried at room temperature and about 100 mbar until free of solvent and water. 4-(4′-Chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid is obtained in a yield of 70% as a colorless, finely crystalline powder.
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21.2 g
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13.2 g
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ice water
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100 g
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Synthesis routes and methods IV

Procedure details

21.2 g of anhydrous aluminum chloride are introduced into 50 g of bromobenzene and the mixture is cooled to 0° C. A solid mixture of 8.3 g of itaconic anhydride and 13.2 g of 4-chlorobiphenyl is added in portions in the course of one hour. The reaction mixture is stirred at 0° C. for two hours and then added to 100 g of ice water. The solid reaction product is filtered off and washed twice with water (50 ml). After recrystallization from ethyl acetate, the product is dried at room temperature and about 100 mbar until free of solvent and water. 4-(4′-Chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid is obtained in a yield of 50% as a colorless, finely crystalline powder.
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21.2 g
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50 g
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13.2 g
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Synthesis routes and methods V

Procedure details

193.3 g (1.45 mol) of anhydrous aluminum chloride are introduced in 1100 g of o-dichlorobenzene and the mixture is brought to 45° C. with stirring. A solution of 80.9 g (0.72 mol) of itaconic anhydride and 132 g (0.7 mol) of 4-chlorobiphenyl in 700 g of o-dichlorobenzene at 50° C. is added dropwise in the course of three hours. The reaction mixture is stirred at 25° C. for four hours and then added to an ice-cold mixture of 1000 g of water and 25 g of sulfuric acid (96%). The aqueous phase is separated off. The organic phase is washed three times with a mixture of 1000 g of water and 15 g of sulfuric acid (96%) in each case. After washing three times, it is allowed to cool to approximately 20° C. and the colorless product is then filtered off with suction. This is then washed three times with 150 g of ethanol (96%) in each case. The product is dried at 60° C. and about 100 mbar until free of solvent and water. 148 g (0.49 mol) of 4-(4′-chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid (70%) are obtained as a colorless, finely crystalline powder. By working up the mother liquor, as described in Example 1, the yield is increased to 83%. (HPLC purity 99.6-99.8%)
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193.3 g
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1100 g
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700 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Reactant of Route 2
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Reactant of Route 3
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

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